molecular formula C18H25N3O4 B2638582 Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate CAS No. 2097897-46-4

Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate

Cat. No.: B2638582
CAS No.: 2097897-46-4
M. Wt: 347.415
InChI Key: QXYZGUYLTOLVKD-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a dimethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dimethylcarbamoyl group. The final step involves esterification with benzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and the dimethylcarbamoyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylcarbamoyl)benzoate
  • Piperidine derivatives

Uniqueness

Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-20(2)18(24)21-10-8-13(9-11-21)12-19-16(22)14-4-6-15(7-5-14)17(23)25-3/h4-7,13H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYZGUYLTOLVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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